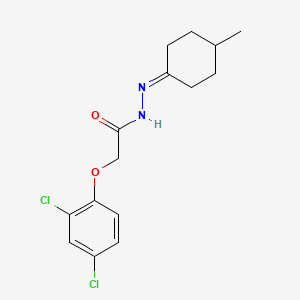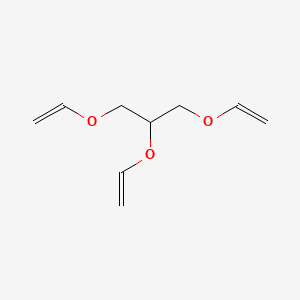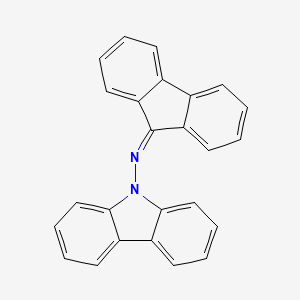
N-(9H-fluoren-9-ylidene)-9H-carbazol-9-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(9H-fluoren-9-ylidene)-9H-carbazol-9-amine is an organic compound that belongs to the class of fluorenylidene derivatives. This compound is characterized by the presence of both fluorene and carbazole moieties, which are known for their unique photophysical and electronic properties. The combination of these two structures in a single molecule makes this compound an interesting subject for research in various scientific fields.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-(9H-fluoren-9-ylidene)-9H-carbazol-9-amine typically involves the condensation of 9H-fluoren-9-one with 9H-carbazole-9-amine. This reaction is usually carried out in the presence of a suitable catalyst and under controlled temperature conditions. The reaction can be represented as follows:
[ \text{9H-fluoren-9-one} + \text{9H-carbazole-9-amine} \rightarrow \text{this compound} ]
Common solvents used in this reaction include tetrahydrofuran (THF) and 1,4-dioxane. The reaction may or may not require a base catalyst, but the presence of a base can significantly shorten the reaction time .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial reactors and continuous flow systems to ensure efficient and consistent production. The reaction conditions are optimized to maximize yield and minimize by-products.
Analyse Chemischer Reaktionen
Types of Reactions
N-(9H-fluoren-9-ylidene)-9H-carbazol-9-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding fluorenone and carbazole derivatives.
Reduction: Reduction reactions can convert the imine group to an amine group.
Substitution: The compound can undergo electrophilic and nucleophilic substitution reactions, particularly at the carbazole moiety.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are commonly used.
Substitution: Reagents like halogens (Cl₂, Br₂) and nucleophiles (NH₃, OH⁻) are used under appropriate conditions.
Major Products Formed
Oxidation: Fluorenone and carbazole derivatives.
Reduction: Corresponding amine derivatives.
Substitution: Various substituted fluorenylidene and carbazole compounds.
Wissenschaftliche Forschungsanwendungen
N-(9H-fluoren-9-ylidene)-9H-carbazol-9-amine has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules and materials.
Biology: Investigated for its potential antimicrobial and antinociceptive activities.
Medicine: Explored for its potential use in drug development, particularly for its biological activity against certain diseases.
Industry: Utilized in the development of fluorescent dyes and materials for electronic applications.
Wirkmechanismus
The mechanism of action of N-(9H-fluoren-9-ylidene)-9H-carbazol-9-amine involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to interact with various enzymes and receptors, leading to its biological effects. For example, molecular docking studies have shown that similar compounds can inhibit the activity of enzymes like tyrosinase .
Vergleich Mit ähnlichen Verbindungen
N-(9H-fluoren-9-ylidene)-9H-carbazol-9-amine can be compared with other fluorenylidene and carbazole derivatives:
Similar Compounds: (E)-1-(2-hydroxybenzylidene)-2-(9H-fluoren-9-ylidene)hydrazine, (E)-1-(2-hydroxynaphtylidene)-2-(9H-fluoren-9-ylidene)hydrazine.
Uniqueness: The combination of fluorene and carbazole moieties in a single molecule provides unique photophysical properties and biological activities that are not commonly found in other compounds.
Eigenschaften
Molekularformel |
C25H16N2 |
|---|---|
Molekulargewicht |
344.4 g/mol |
IUPAC-Name |
N-carbazol-9-ylfluoren-9-imine |
InChI |
InChI=1S/C25H16N2/c1-3-13-21-17(9-1)18-10-2-4-14-22(18)25(21)26-27-23-15-7-5-11-19(23)20-12-6-8-16-24(20)27/h1-16H |
InChI-Schlüssel |
RTRDRDBYGBZOHP-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C2C(=C1)C3=CC=CC=C3C2=NN4C5=CC=CC=C5C6=CC=CC=C64 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-[(2Z)-3,4,5-triphenyl-1,3-thiazol-2(3H)-ylidene]aniline](/img/structure/B11703217.png)
![Benzamide, 4-phenoxy-N-[4-(2-phenyldiazenyl)phenyl]-](/img/structure/B11703222.png)
![N-{1-[(4-bromophenyl)amino]-2,2,2-trichloroethyl}-4-methoxybenzamide](/img/structure/B11703231.png)


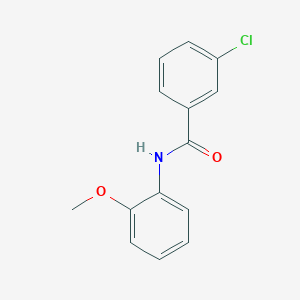

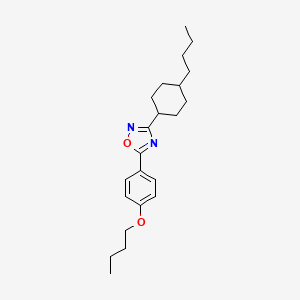
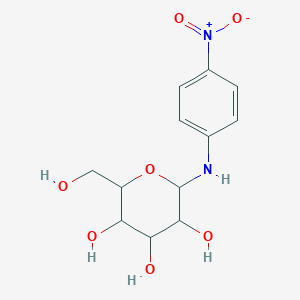
![N'-[7-(Diethylamino)-2-oxo-2H-chromene-3-carboximidoyl]acetohydrazide](/img/structure/B11703255.png)
![Decyl 4-{[4-oxo-4-(2-oxo-2-phenylethoxy)butanoyl]amino}benzoate](/img/structure/B11703272.png)
